3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-10-14(11-22)21-17-7-8-19-12-20-17/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOUAZPWXTEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival. PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka. This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Comparison with Similar Compounds
Azetidine vs. Larger N-Heterocycles
The target compound’s azetidine ring (4-membered) imposes greater conformational strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may reduce metabolic stability but improve target selectivity due to tighter binding pocket compatibility. For example, piperidine derivatives (e.g., P–1 in ) are common in kinase inhibitors due to their flexibility, whereas azetidine’s rigidity could favor interactions with flat enzymatic active sites .
Pyrimidine vs. Pyridine/Pyrrolidine Moieties
In contrast, pyridine () or pyrrolidine-diazenyl () substituents rely on single nitrogen atoms for binding, which may explain the lower inhibition rates observed in chalcone derivatives .
Methoxy Substitution Patterns
The 2,4-dimethoxyphenyl group is shared between the target compound and the chalcone in . The 38.16% inhibition activity of the chalcone analog () underscores the importance of this substituent in antimalarial contexts .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~375.4 | ~2.8 | 3 Donors, 6 Acceptors | Methoxy, pyrimidine, ketone |
| (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | 297.3 | ~3.1 | 1 Donor, 5 Acceptors | Amino, methoxy, ketone |
| 1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one | ~520.5 | ~3.5 | 3 Donors, 9 Acceptors | Trifluoromethyl, pyrimidine |
- The trifluoromethylpyridyl derivative () exhibits higher molecular weight and LogP, suggesting prolonged half-life but possible hepatotoxicity risks .
Q & A
(Basic) What synthetic strategies are recommended to optimize the yield and purity of this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of catalysts, solvents, and temperatures. Key steps include:
- Azetidine ring functionalization : Use sodium hydride as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution at the azetidine nitrogen .
- Coupling reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrimidinylamino group .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .
(Basic) Which analytical techniques are most reliable for structural confirmation?
Methodological Answer:
Orthogonal analytical methods are essential:
- NMR Spectroscopy : Acquire 1H and 13C NMR spectra in deuterated solvents (e.g., CDCl3 or DMSO-d6) and compare chemical shifts with analogous compounds (e.g., 1-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one for aromatic proton patterns) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation and refine structures using SHELXL .
(Advanced) How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrimidine moiety’s potential for hydrogen bonding .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, focusing on the azetidine ring’s conformational flexibility .
- Validation : Cross-validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (e.g., KD values) .
(Advanced) How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay-specific conditions:
- Standardize Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer compositions (e.g., pH, ionic strength) .
- Orthogonal Assays : Validate IC50 values using both fluorescence-based (e.g., FLIPR) and radiometric (e.g., Scintillation Proximity Assay) methods .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may interfere with activity .
(Basic) What reaction conditions minimize degradation during synthesis?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Grignard additions) to prevent thermal decomposition .
- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone) to avoid hydrolysis of intermediates .
- Inert Atmosphere : Conduct reactions under argon/nitrogen to suppress oxidation of methoxyphenyl groups .
(Advanced) How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or phosphate groups to the azetidine nitrogen to enhance solubility .
- Lipophilicity Optimization : Replace the 2,4-dimethoxyphenyl group with polar substituents (e.g., morpholine) to improve logP values .
- Metabolic Profiling : Use LC-MS/MS to identify major metabolites and modify labile sites (e.g., demethylation of methoxy groups) .
(Basic) What crystallographic methods resolve structural ambiguities in polymorphic forms?
Methodological Answer:
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer to explain packing differences .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in twinned crystals .
(Advanced) What strategies validate the compound’s selectivity for a target enzyme?
Methodological Answer:
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseScan) to identify off-target inhibition .
- Covalent Binding Studies : Use MALDI-TOF MS to detect irreversible adducts formed with catalytic cysteine residues .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cells to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
